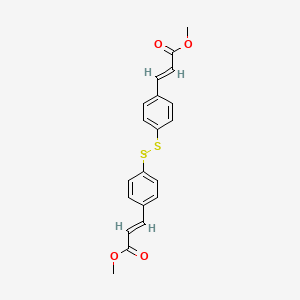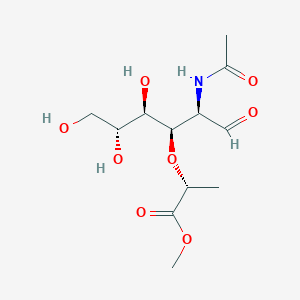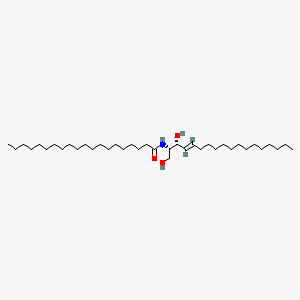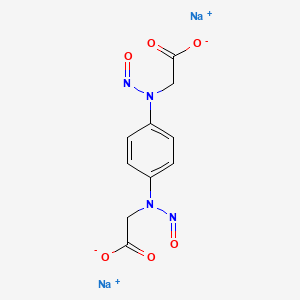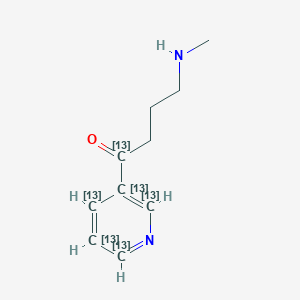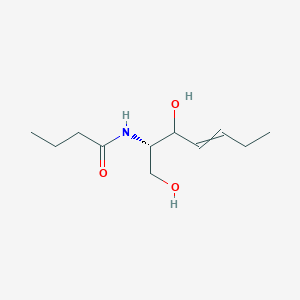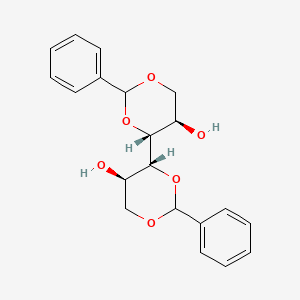
生物素酰胺己酸链霉素酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of tobramycin and related compounds involves complex biochemical processes, often utilizing the biosynthetic pathways of Streptomyces bacteria. For instance, the tobramycin biosynthetic gene cluster has been isolated from Streptomyces tenebrarius, highlighting the microbial origins of this antibiotic and the genetic underpinnings of its synthesis (Kharel et al., 2004).
Molecular Structure Analysis
The molecular structure of tobramycin is characterized by its aminoglycoside framework, which is crucial for its antibacterial activity. Studies on aminoglycoside-RNA interactions have provided insights into how tobramycin and similar compounds target the bacterial ribosome, interfering with protein synthesis (Vicens & Westhof, 2002).
Chemical Reactions and Properties
Tobramycin's chemical reactivity, particularly its interactions with metal ions and other compounds, has been explored to enhance its therapeutic properties. For example, the synergy between tobramycin and trivalent chromium ions in controlling Pseudomonas aeruginosa suggests that specific chemical interactions can improve its antibacterial effectiveness (Niepa et al., 2016).
Physical Properties Analysis
Tobramycin's physical properties, such as solubility and stability, are crucial for its formulation and delivery. Studies have explored various formulations, including liposomal and nanoparticle encapsulations, to improve its bioavailability and efficacy against bacterial biofilms (Alipour et al., 2010).
Chemical Properties Analysis
The chemical properties of tobramycin, including its antibiotic mechanism of action and interactions with bacterial cells, have been extensively studied. Modifications to its chemical structure, such as encapsulation in liposomes or complexation with metal ions, have shown to enhance its antibacterial activity, particularly against resistant strains and biofilms (Hedayati Ch et al., 2020).
科学研究应用
治疗囊性纤维化中的铜绿假单胞菌感染:妥布霉素对囊性纤维化患者中的铜绿假单胞菌感染有效,尽管其生物活性受痰液成分的影响。研究已经调查了妥布霉素与痰液成分(如粘蛋白和 DNA)的相互作用,探索了在这些条件下提高其功效的方法 (Hunt 等,1995)。
减弱毒力因子和生物膜:研究表明,妥布霉素可以减弱 N-酰基高丝氨酸内酯、弹性蛋白酶和蛋白酶等毒力因子的产生,这些因子对铜绿假单胞菌的致病性至关重要。这在生物膜的背景下尤为重要,其中妥布霉素的活性可以通过脂质体制剂增强 (Alipour 等,2010)。
治疗眼部感染:妥布霉素在治疗结膜炎和角膜炎等眼部感染方面显示出前景。研究评估了其渗透到眼睛房水中的情况及其在不同制剂中的疗效,用于眼部给药 (Furgiuele 等,1978)。
用于增强递送的创新制剂:研究的重点是为妥布霉素创建新的递送系统,例如固体脂质纳米颗粒和脂质体,以增强其功效,特别是在治疗眼部感染和提高生物膜抗菌活性方面 (Cavalli 等,2002;Selvam 等,2022)。
减少关键的毒力决定因素:妥布霉素治疗会减少铜绿假单胞菌中的几个毒力因子,这对管理囊性纤维化患者的肺部感染很重要。这包括减少细菌外膜囊泡中毒力因子的丰度 (Koeppen 等,2019)。
纳米颗粒包封用于抗菌递送:已经探索了将妥布霉素包封在基于聚(乳酸-共-乙醇酸)(PLGA)的纳米颗粒中,用于对铜绿假单胞菌的有效抗菌治疗,增强其持续释放和吸收 (Hill 等,2019)。
与其他化合物的协同作用:研究已经调查了妥布霉素与其他化合物(如茶树油)对金黄色葡萄球菌和大肠杆菌等细菌的协同作用,增强了其抗菌效果 (D’Arrigo 等,2010)。
作用机制
Target of Action
Biotinamidocaproate Tobramycin Amide is a derivative of Tobramycin, an aminoglycoside antibiotic . The primary targets of Tobramycin are the bacterial 30S and 50S ribosome . These ribosomes play a crucial role in protein synthesis in bacteria .
Mode of Action
Tobramycin works by binding to a site on the bacterial 30S and 50S ribosome, preventing the formation of the 70S complex . As a result, mRNA cannot be translated into protein, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by Tobramycin involve the inhibition of protein synthesis in bacteria . By binding to the bacterial ribosome, Tobramycin promotes mistranslation and causes misreading of the codon by the transfer RNA, thus causing incorrect delivery of aminoacyl units . This leads to the production of faulty proteins, which disrupts cellular processes and ultimately leads to bacterial cell death .
Pharmacokinetics
The pharmacokinetic properties of Tobramycin closely resemble those of other aminoglycosides . The elimination half-life of Tobramycin is approximately 2-3 hours
Result of Action
The result of Tobramycin’s action is the death of bacterial cells . By inhibiting protein synthesis, Tobramycin disrupts essential cellular processes, leading to the death of the bacteria . It is particularly effective against species of Pseudomonas
Action Environment
The action of Tobramycin can be influenced by various environmental factors. For instance, the presence of certain salts can influence the activity of many antibiotics, including Tobramycin . The storage conditions can also affect the stability of the compound. Biotinamidocaproate Tobramycin Amide is a solid that is soluble in DMSO and water, and it should be stored at -20°C . It is hygroscopic, meaning it absorbs moisture from the air, which could potentially affect its stability .
未来方向
A review paper on aminoglycosides, which includes tobramycin, discusses the main types of resistance to antibiotics of this class and the main directions of chemical modification aimed at overcoming the resistance or changing the spectrum of biological activity . This suggests that future research could focus on finding selective inhibitors of aminoglycoside-modifying enzymes to increase the activity of antibiotics against resistant strains .
属性
IUPAC Name |
N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H62N8O12S/c35-15-10-16(36)31(54-33-28(48)25(38)27(47)21(13-43)52-33)29(49)30(15)53-32-17(37)11-19(44)20(51-32)12-40-24(46)7-2-1-5-9-39-23(45)8-4-3-6-22-26-18(14-55-22)41-34(50)42-26/h15-22,25-33,43-44,47-49H,1-14,35-38H2,(H,39,45)(H,40,46)(H2,41,42,50)/t15-,16-,17?,18?,19+,20?,21?,22+,25+,26?,27-,28?,29?,30-,31?,32-,33-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSAHHMPWJHCMY-PLAILRKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62N8O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783561 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

